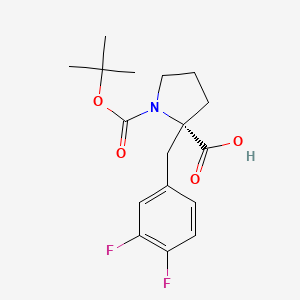

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid

説明

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also features a difluorobenzyl group, which can impart unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Difluorobenzyl Group: The difluorobenzyl group is introduced through nucleophilic substitution reactions, often using 3,4-difluorobenzyl bromide or chloride as the electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

化学反応の分析

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification and amidation under standard conditions. These reactions enable derivatization for prodrug synthesis or structural optimization :

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Esterification | Alcohols + DCC/DMAP | Prodrug candidates |

| Amidation | Amines + EDCI/HOBt | Peptide conjugates |

In peptide coupling, ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) achieve 96% yields for amide bond formation at room temperature in dichloromethane . The 3,4-difluorobenzyl group enhances steric hindrance, requiring optimized coupling protocols compared to non-fluorinated analogs.

Boc Deprotection and Amine Reactivity

The Boc group is selectively removed using trifluoroacetic acid (TFA) or HCl in dioxane , exposing the secondary amine for further functionalization :

text(S)-Boc-pyrrolidine → (S)-pyrrolidine (TFA, CH₂Cl₂, 0°C, 1 hr)

Key applications post-deprotection include:

-

Schiff base formation with aldehydes/ketones

-

N-alkylation for quaternary ammonium salts

Comparative Reactivity with Structural Analogs

The 3,4-difluorobenzyl substituent and Boc protection impart unique reactivity compared to related compounds :

| Compound | Key Reactivity Difference |

|---|---|

| (S)-1-Boc-4,4-difluoropyrrolidine-2-COOH | Fluorine atoms increase electrophilicity |

| (S)-1-Boc-2-(trifluoromethyl)pyrrolidine-2-COOH | CF₃ group enhances lipophilicity |

| (S)-1-Boc-pyrrolidine-2-COOH | Lacks fluorinated groups; lower steric demand |

The 3,4-difluoro substitution reduces electron density at the benzyl position, favoring electrophilic aromatic substitution at meta/para positions .

Synthetic Modifications in Drug Development

This compound serves as a precursor in multitarget ligand synthesis:

-

Antipsychotic agents : Coupled with quinazolinones via EDCI-mediated amidation

-

Antiviral drugs : Used in Velpatasvir intermediates after crystallization-based separation

-

Serotonin/dopamine receptor ligands : Achieved through sequential Boc deprotection and reductive amination

Critical parameters for scale-up:

-

Optimal pH 7–8 during coupling to minimize racemization

Stability and Handling Considerations

-

Incompatibilities : Strong bases (deprotonate carboxylic acid), peroxides (risk of explosion)

-

Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient)

This compound’s versatility in medicinal chemistry stems from its balanced reactivity profile, enabling precise structural tuning while maintaining chiral integrity .

科学的研究の応用

a. Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, the difluorobenzyl group can contribute to increased lipophilicity, potentially enhancing the compound's ability to cross biological membranes.

b. Anticancer Research

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. The incorporation of fluorinated groups has been shown to influence the activity of these compounds against cancer cell lines. Research focusing on the synthesis of analogs of (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid may yield promising candidates for anticancer drugs .

a. Chiral Building Blocks

The chiral nature of this compound makes it an excellent building block for synthesizing other chiral compounds. Its use in asymmetric synthesis allows chemists to create enantiomerically pure substances, which are crucial in the development of pharmaceuticals where one enantiomer may be therapeutically active while the other is not.

b. Peptide Synthesis

The compound can be utilized as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group that can be removed under mild conditions, allowing for the sequential addition of amino acids to form peptides . This application is particularly relevant in developing peptide-based therapeutics.

作用機序

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The difluorobenzyl group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

類似化合物との比較

Similar Compounds

(S)-1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid: Lacks the difluorobenzyl group, which may result in different chemical properties.

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid: Contains a single fluorine atom, which can alter its reactivity and biological activity.

Uniqueness

The presence of the 3,4-difluorobenzyl group in (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

生物活性

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-(S)-α-(3,4-difluorobenzyl)proline, is a chiral compound with the molecular formula C17H21F2NO4 and a molar mass of 341.35 g/mol. This compound features a pyrrolidine ring and is notable for its potential biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C17H21F2NO4 |

| Molar Mass | 341.35 g/mol |

| Density | 1.291 g/cm³ (predicted) |

| Boiling Point | 447.0 °C (predicted) |

| pKa | 3.85 (predicted) |

| CAS Number | 1217626-91-9 |

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as a pharmaceutical intermediate and its role in various therapeutic applications, including:

- Antiviral Activity : This compound has been investigated as an intermediate in the synthesis of antiviral agents. For instance, it plays a crucial role in the development of Velpatasvir, an anti-HCV drug, which demonstrates its significance in combating viral infections .

- Inhibition of Protein Interactions : The compound has been studied for its ability to modulate protein interactions, particularly involving hypoxia-inducible factors (HIFs). HIFs are critical in cellular responses to low oxygen levels and are implicated in cancer progression and other diseases. Compounds that stabilize HIF can potentially be used to enhance therapeutic outcomes in hypoxic conditions .

- Structural Diversity and Ligand Development : The compound's structural features allow for modifications that can enhance its binding affinity to various biological targets. Studies have shown that alterations at the phenylene core can lead to potent ligands with improved biological activity .

Case Study 1: Synthesis and Application in Antiviral Drugs

In a study focused on the synthesis of this compound, researchers highlighted its role as a precursor for Velpatasvir. The synthesis involved multiple steps that optimized yield and purity, demonstrating the compound's utility in pharmaceutical applications .

Case Study 2: HIF Stabilization

Another research effort explored the compound's capacity to stabilize HIF-1α by disrupting its interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The study provided evidence that derivatives of this pyrrolidine can effectively inhibit VHL-mediated degradation of HIF-1α, suggesting potential therapeutic avenues for diseases characterized by hypoxia .

特性

IUPAC Name |

(2S)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBIEKXTHCSFGK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428025 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217626-91-9 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。